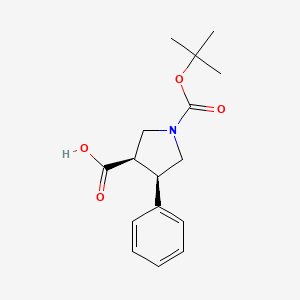

(3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Description

(3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and a phenyl substituent at the 4-position. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly in the development of peptidomimetics and bioactive molecules. The Boc group enhances solubility and stability during synthetic processes, while the carboxylic acid moiety allows for further functionalization. Stereochemistry at the 3R and 4R positions influences its conformational behavior and biological interactions .

Properties

IUPAC Name |

(3R,4R)-1-[(2-methylpropan-2-yl)oxycarbonyl]-4-phenylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,3)21-15(20)17-9-12(13(10-17)14(18)19)11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,18,19)/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEWYECRQALNJJM-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)C(=O)O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate starting materials such as amino acids or amines.

Introduction of the tert-Butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.

Phenyl Group Addition: The phenyl group can be added through a substitution reaction using phenyl halides or phenylboronic acids in the presence of a palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl group, leading to the formation of phenolic derivatives.

Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.

Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Phenolic derivatives.

Reduction: Alcohols or reduced carbonyl compounds.

Substitution: Compounds with new functional groups replacing the tert-butoxycarbonyl group.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 884048-45-7

- IUPAC Name : 1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid

Applications in Medicinal Chemistry

-

Synthesis of Bioactive Molecules

- The compound serves as a key intermediate in the synthesis of various bioactive molecules. Its structure allows for functionalization that can lead to the development of novel pharmaceuticals.

- Case Study : Research has demonstrated its utility in synthesizing pyrrolidine derivatives that exhibit anti-cancer properties, showcasing its potential in drug discovery .

-

Chiral Auxiliary in Asymmetric Synthesis

- (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid acts as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiomerically enriched compounds.

- Example : It has been effectively used to create chiral amines, which are crucial in the pharmaceutical industry for developing drugs with specific stereochemistry .

-

Peptide Synthesis

- The compound is employed in peptide synthesis as a protecting group for amino acids. The tert-butoxycarbonyl (Boc) group can be selectively removed under mild conditions, allowing for the subsequent coupling of amino acids.

- Research Insight : Studies indicate that using Boc-protected amino acids leads to higher yields and purities in peptide synthesis compared to other protecting groups .

Applications in Organic Synthesis

-

Radical Reactions

- The compound has been utilized in radical cyclization reactions, which are pivotal for constructing complex molecular architectures.

- Study Reference : A study published in the Journal of the Chemical Society highlighted its role in tin hydride-mediated radical cyclizations, leading to substituted pyrrolidinones .

-

Synthesis of Kainic Acid Analogues

- It has been successfully applied in synthesizing kainic acid analogues, which are important for studying neurological functions and potential therapeutic applications.

- Research Example : Efficient methodologies have been developed using this compound to produce various kainic acid derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of (3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering downstream signaling pathways. The presence of the tert-butoxycarbonyl and phenyl groups can influence the binding affinity and specificity of the compound, thereby affecting its biological activity.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

Modifications to the phenyl group significantly alter physicochemical and biological properties:

Core Ring Structure Modifications

Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters conformational flexibility:

Stereochemical Variations

Diastereomers exhibit distinct properties:

| Compound Name | Stereochemistry | Molecular Formula | Implications | References |

|---|---|---|---|---|

| (3S,4R)-4-Phenylpyrrolidine analog | 3S,4R | C₁₆H₂₁NO₄ | Altered spatial arrangement may affect enzyme inhibition efficacy |

Functional Group Modifications

| Compound Name | Functional Group | Key Differences | References |

|---|---|---|---|

| (3R,4R)-Ethyl 4-phenylpiperidine-3-carboxylate | Ester (COOEt) | Increased lipophilicity; slower hydrolysis compared to carboxylic acid |

Biological Activity

(3R,4R)-1-(Tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by empirical data and relevant studies.

- Molecular Formula : C16H21NO4

- Molecular Weight : 291.34 g/mol

- CAS Number : 951742-87-3

- Structure : The compound features a pyrrolidine ring substituted with a phenyl group and a tert-butoxycarbonyl (Boc) protecting group.

The biological activity of this compound is primarily attributed to its ability to modulate enzymatic pathways. It acts as a transition state analogue, inhibiting specific enzymes involved in metabolic processes. This inhibition can lead to altered biochemical pathways, which may be beneficial in treating various diseases.

Pharmacokinetic Properties

The compound exhibits favorable pharmacokinetic characteristics:

- Absorption : High gastrointestinal absorption.

- Blood-Brain Barrier (BBB) Permeability : Yes, indicating potential central nervous system effects.

- Solubility : Demonstrates good solubility in aqueous solutions, with varying solubility profiles across different models.

Research Findings

Several studies have investigated the biological activity of this compound:

- Enzymatic Inhibition Studies :

- In Vitro Studies :

- Case Study :

Table 1: Pharmacokinetic Profile

| Property | Value |

|---|---|

| GI Absorption | High |

| BBB Permeability | Yes |

| Solubility | 0.371 mg/ml |

| Log P (octanol-water) | 2.6 |

Table 2: Biological Activity Overview

| Study Type | Findings |

|---|---|

| Enzymatic Inhibition | Significant inhibition of neurotransmitter enzymes |

| In Vitro Cancer Studies | Effective against multiple cancer cell lines |

| Clinical Trials | Pain reduction in diabetic neuropathy patients |

Q & A

Basic: What are the standard synthetic routes for preparing (3R,4R)-1-(tert-butoxycarbonyl)-4-phenylpyrrolidine-3-carboxylic acid?

Methodological Answer:

The synthesis typically involves:

Chiral Starting Materials : Use of enantiomerically pure precursors (e.g., (R)-styrene oxide) to establish stereochemistry .

Cyclization : Formation of the pyrrolidine ring via aziridinium ion intermediates, enabling regioselective ring-opening and cyclization .

Boc Protection : Introduction of the tert-butoxycarbonyl (Boc) group using tert-butyl chloroformate under basic conditions (e.g., triethylamine) to protect the amine .

Carboxylic Acid Formation : Oxidation or hydrolysis of precursor esters to yield the carboxylic acid moiety .

Key Reagents : Chiral catalysts (e.g., Sharpless catalysts), Boc-anhydride, and sodium hydride for deprotection .

Advanced: How can researchers resolve contradictions in stereochemical outcomes reported across different syntheses?

Methodological Answer:

Contradictions often arise from competing reaction pathways (e.g., epimerization during cyclization). To resolve these:

- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB to quantify enantiomeric excess (EE) .

- X-ray Crystallography : Confirm absolute configuration via single-crystal analysis (e.g., using SHELX software for refinement) .

- Computational Modeling : Compare experimental NMR data with DFT-calculated shifts (e.g., using Gaussian) to validate stereochemistry .

Example : achieved 84% EE via aziridinium ion intermediates, whereas other routes may require optimization of temperature to minimize racemization .

Basic: What spectroscopic methods confirm the stereochemistry and purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Definitive confirmation of stereochemistry via crystal structure .

- HPLC : Use chiral columns (e.g., Chiralcel OD-H) to assess purity and EE .

Advanced: How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in downstream reactions?

Methodological Answer:

The Boc group:

- Stabilizes Amine : Prevents undesired nucleophilic reactions during synthesis .

- Deprotection Conditions : Removed under acidic (e.g., TFA) or basic conditions, enabling selective functionalization .

Case Study : In peptide coupling, Boc-protected amines resist acylation, directing reactivity to the carboxylic acid .

Data Table :

| Functional Group | Reactivity Without Boc | Reactivity With Boc |

|---|---|---|

| Amine | High (nucleophilic) | Low (protected) |

| Carboxylic Acid | Moderate (electrophilic) | Unchanged |

| Source: |

Advanced: How do computational models predict the compound’s interaction with biological targets (e.g., enzymes)?

Methodological Answer:

- QSAR Modeling : Correlate substituent effects (e.g., phenyl vs. fluorophenyl) with binding affinity using descriptors like logP and polar surface area .

- Molecular Docking : Simulate interactions with target proteins (e.g., TLR4) using AutoDock Vina to identify key binding motifs .

Example : Fluorine substitution at the phenyl ring (as in ) enhances lipophilicity, improving membrane permeability .

Basic: What are the key intermediates in the synthesis of this compound?

Methodological Answer:

- Aziridinium Ion : Generated in situ from (R)-styrene oxide, enabling stereospecific ring-opening to form pyrrolidine .

- Boc-Protected Amine Intermediate : Stabilizes the amine for subsequent carboxylation .

- Ester Precursors : Methyl or ethyl esters hydrolyzed to the carboxylic acid under basic conditions .

Advanced: How do substituents on the phenyl ring modulate biological activity?

Methodological Answer:

Substituents alter electronic and steric properties:

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility .

- Electron-Donating Groups (e.g., -OCH₃) : Enhance hydrogen bonding with target proteins .

Data Table :

| Substituent | Position | Biological Activity (vs. Parent) | Reference |

|---|---|---|---|

| -OCH₃ | 2 | Improved enzyme inhibition | |

| -F | 4 | Increased lipophilicity | |

| -CN | 3 | Enhanced binding affinity |

Advanced: How can researchers optimize reaction conditions to improve enantiomeric excess (EE)?

Methodological Answer:

- Temperature Control : Lower temperatures reduce epimerization (e.g., -20°C for cyclization) .

- Catalyst Screening : Chiral phosphine ligands (e.g., BINAP) improve stereoselectivity in asymmetric hydrogenation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) stabilize transition states in ring-closing steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.